molecular formula C8H5ClINS B13059432 7-Chloro-6-iodo-2-methylbenzo[d]thiazole

7-Chloro-6-iodo-2-methylbenzo[d]thiazole

Cat. No.: B13059432
M. Wt: 309.56 g/mol
InChI Key: CFKVQNKGSCJGEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-6-iodo-2-methylbenzo[d]thiazole is a heterocyclic organic compound. Its chemical formula is C₈H₅ClINS, and it has a molecular weight of 309.55 g/mol. The compound features a benzothiazole ring system with chlorine and iodine substituents. Although it may not be widely recognized, its unique structure makes it an intriguing subject for scientific exploration .

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for the preparation of 7-Chloro-6-iodo-2-methylbenzo[d]thiazole. One common approach involves the reaction of 2-methylbenzo[d]thiazole with iodine and chlorine sources. The exact conditions may vary, but a typical procedure involves heating the reactants in an appropriate solvent (such as acetic acid) to form the desired product.

Industrial Production:

While industrial-scale production methods are not extensively documented, researchers and chemical manufacturers often employ modified versions of laboratory-scale procedures. Optimization for yield, safety, and cost-effectiveness is crucial in large-scale synthesis.

Chemical Reactions Analysis

7-Chloro-6-iodo-2-methylbenzo[d]thiazole can participate in various chemical reactions:

    Substitution Reactions: It readily undergoes nucleophilic substitution reactions due to the presence of halogens (chlorine and iodine). Common reagents include amines, thiols, and other nucleophiles.

    Oxidation and Reduction: The compound may be subject to oxidation or reduction processes, leading to the formation of different functional groups.

    Ring Closure Reactions: The benzothiazole ring system can participate in cyclization reactions, yielding fused heterocyclic compounds.

Major products from these reactions include derivatives with altered halogen substituents or additional functional groups.

Scientific Research Applications

7-Chloro-6-iodo-2-methylbenzo[d]thiazole finds applications in various fields:

    Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development. Modifications to its structure may lead to novel pharmaceutical agents.

    Biological Studies: The compound’s interactions with biological targets (such as enzymes or receptors) are investigated. It may exhibit antimicrobial, antiviral, or anticancer properties.

    Materials Science: Its unique structure makes it interesting for materials applications, including organic electronics and sensors.

Mechanism of Action

The precise mechanism by which 7-Chloro-6-iodo-2-methylbenzo[d]thiazole exerts its effects depends on its specific application. It may interfere with cellular processes, enzyme activity, or signal transduction pathways. Further research is needed to elucidate its detailed mode of action.

Comparison with Similar Compounds

Similar compounds include other benzothiazoles, such as 2-methylbenzo[d]thiazole . further exploration is necessary to identify more closely related analogs.

Properties

Molecular Formula

C8H5ClINS

Molecular Weight

309.56 g/mol

IUPAC Name

7-chloro-6-iodo-2-methyl-1,3-benzothiazole

InChI

InChI=1S/C8H5ClINS/c1-4-11-6-3-2-5(10)7(9)8(6)12-4/h2-3H,1H3

InChI Key

CFKVQNKGSCJGEC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C(=C(C=C2)I)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.